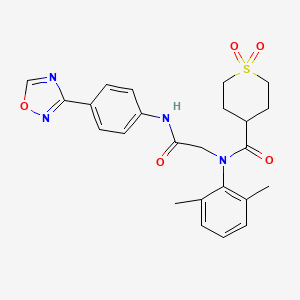
阿昔洛韦
概述
描述
Amenamevir, also known by its trade name Amenalief, is an antiviral drug primarily used for the treatment of shingles (herpes zoster). It acts as an inhibitor of the zoster virus’s helicase-primase complex, which is essential for viral DNA replication . Amenamevir was approved in Japan for the treatment of shingles in 2017 .
科学研究应用
Amenamevir has several scientific research applications, particularly in the fields of medicine and virology:
Antiviral Research: Amenamevir is used to study the inhibition of viral DNA replication, particularly in herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.
Drug Development: Amenamevir serves as a model compound for developing new helicase-primase inhibitors with improved efficacy and safety profiles.
Clinical Trials: Amenamevir has been evaluated in clinical trials for its efficacy in treating genital herpes and other viral infections.
体内
In vivo studies have shown that the drug is effective against a variety of viruses, including herpes simplex virus, cytomegalovirus, influenza virus, and human papillomavirus. The drug has been found to be effective at inhibiting the growth of the virus in animal models. In addition, the drug has been found to be safe and well tolerated in animal models.
体外
In vitro studies have shown that the drug is effective against a variety of viruses, including herpes simplex virus, cytomegalovirus, influenza virus, and human papillomavirus. The drug has been found to be effective at inhibiting the growth of the virus in cell cultures. In addition, the drug has been found to be safe and well tolerated in cell cultures.
作用机制
Amenamevir exerts its antiviral effects by inhibiting the helicase-primase complex of the herpesvirus. This complex is responsible for unwinding the viral DNA and synthesizing the RNA primer necessary for DNA replication. By inhibiting this complex, amenamevir prevents the progression of the viral replication fork, thereby halting viral DNA synthesis and replication . The molecular targets of amenamevir include the helicase and primase enzymes, which are essential for viral DNA replication .
生物活性
Amenamevir has been found to be active against a variety of viruses, including herpes simplex virus, cytomegalovirus, influenza virus, and human papillomavirus. The drug has been found to be effective at inhibiting the growth of the virus in both in vivo and in vitro systems.
Biochemical and Physiological Effects
Amenamevir has been found to have a variety of biochemical and physiological effects. The drug has been found to inhibit the replication of the virus by blocking the viral DNA. In addition, the drug has been found to inhibit the activity of enzymes involved in the replication of the virus. The drug has also been found to inhibit the production of viral proteins, which are necessary for the virus to replicate.
实验室实验的优点和局限性
Amenamevir has a number of advantages and limitations for laboratory experiments. The drug has been found to be effective at inhibiting the growth of the virus in both in vivo and in vitro systems. In addition, the drug has been found to be safe and well tolerated in both in vivo and in vitro systems. However, the drug has not been studied extensively in humans, and as such, there is limited information on the efficacy and safety of the drug in humans.
未来方向
The future of Amenamevir research is promising. Further research is needed to gain a better understanding of the pharmacodynamics of the drug and to determine the optimal dosage and duration of treatment. In addition, further research is needed to investigate the efficacy and safety of the drug in humans. Additionally, research is needed to investigate the potential for the drug to be used in combination with other antiviral agents. Finally, research is needed to investigate the potential for the drug to be used as a prophylactic agent to prevent the spread of viral infections.
生化分析
Biochemical Properties
Amenamevir interacts with the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV), inhibiting the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action differentiates amenamevir from other antiviral drugs .
Cellular Effects
Amenamevir has demonstrated potent antiviral activity against HSV and VZV. Its antiviral activity is not influenced by the viral replication cycle, unlike acyclovir . It has shown clinical efficacy in patients with herpes zoster, with over 1,240,000 patients successfully treated in Japan .
Molecular Mechanism
Amenamevir acts as an inhibitor of the zoster virus’s helicase–primase complex . This complex is essential for the replication of viral genomic DNA. By inhibiting this complex, amenamevir suppresses the progression of the replication fork, which separates double DNA strands into two single strands during DNA synthesis .
Temporal Effects in Laboratory Settings
In a phase 3 study, adult immunocompetent patients with recurrent genital herpes were randomly assigned to administer amenamevir 1200 mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms . The median time to all lesion healing was 4.0 days for amenamevir versus 5.1 days for placebo .
Dosage Effects in Animal Models
In a mouse model of herpes simplex virus type-1 infection, the 50% effective oral doses of amenamevir and valaciclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively .
Metabolic Pathways
The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion . Following oral administration of 14 C-amenamevir to mice, 100.63% of the dose (10.06% in urine and 90.46% in feces) was excreted by 96 h post-dose .
Transport and Distribution
After oral administration, amenamevir is mainly absorbed in the small intestine . The drug-derived radioactivity was rapidly distributed in organs and tissues after oral administration . The high distribution of radioactivity into the liver and kidneys favors biliary and renal excretion .
准备方法
Amenamevir can be synthesized using a four-component Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of complex molecules. The Ugi reaction involves the combination of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide . This method is considered more sustainable, shorter, and higher yielding compared to other reported syntheses . The reaction conditions typically involve mild temperatures and can be performed in a one-pot synthesis, making it convenient for industrial production .
化学反应分析
Amenamevir undergoes various chemical reactions, including:
Oxidation: Amenamevir contains a thiopyran ring that can be oxidized to form sulfoxides and sulfones.
Substitution: The aromatic rings in amenamevir can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bonds in amenamevir can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, electrophiles like halogens for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Amenamevir is unique among antiviral drugs due to its specific inhibition of the helicase-primase complex. Similar compounds include:
Pritelivir: Another helicase-primase inhibitor with activity against HSV but not VZV.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Amenamevir’s uniqueness lies in its ability to inhibit both HSV and VZV, whereas other helicase-primase inhibitors like pritelivir are primarily active against HSV .
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNIVNAFBSLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027753 | |
| Record name | Amenamevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841301-32-4 | |
| Record name | Amenamevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amenamevir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amenamevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amenamevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMENAMEVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Amenamevir?
A1: Amenamevir is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, Amenamevir directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]
Q2: How does Amenamevir's mechanism differ from that of acyclovir?
A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while Amenamevir directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows Amenamevir to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, Amenamevir's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []
Q3: What are the downstream effects of Amenamevir's inhibition of the helicase-primase complex?
A3: By inhibiting the helicase-primase complex, Amenamevir directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []
Q4: What is the molecular formula and weight of Amenamevir?
A4: While the provided research papers delve into the pharmacological properties and clinical applications of Amenamevir, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.
Q5: Has research been conducted on Amenamevir's compatibility and stability in different material formulations?
A5: Yes, research has explored Amenamevir's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []
Q6: What is known about the absorption, metabolism, and excretion of Amenamevir?
A6: Amenamevir demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]
Q7: Are there any known drug interactions with Amenamevir?
A7: Yes, Amenamevir is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] Amenamevir also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]
Q8: Has the efficacy of Amenamevir been evaluated in preclinical models?
A9: Yes, Amenamevir has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, Amenamevir effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of Amenamevir significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []
Q9: What about clinical trials? Has Amenamevir proven effective in treating herpes zoster in humans?
A10: Yes, Amenamevir's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that Amenamevir 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []
Q10: Is there a risk of developing resistance to Amenamevir?
A11: While Amenamevir is effective against acyclovir-resistant strains, the emergence of resistance to Amenamevir itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to Amenamevir. []
Q11: What is the significance of the K356N mutation in UL5 helicase in relation to Amenamevir resistance?
A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in Amenamevir-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to Amenamevir compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that Amenamevir-resistant strains with this mutation may still pose a clinical challenge. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




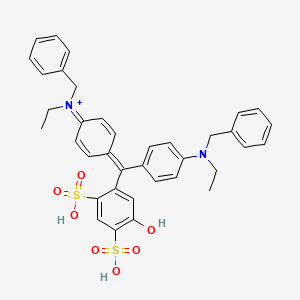
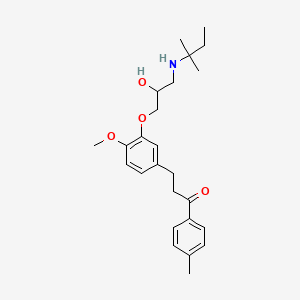


![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
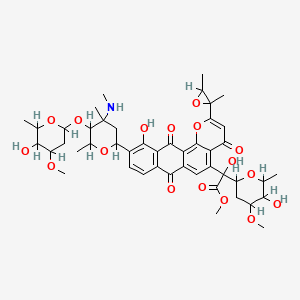
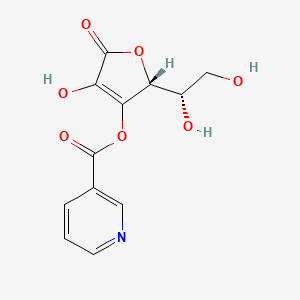


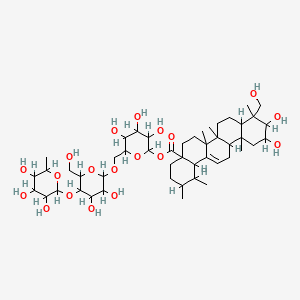
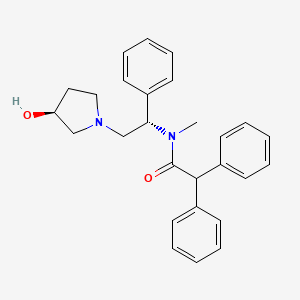

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)